molecular formula C12H18FN5 B11741911 N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11741911
M. Wt: 251.30 g/mol
InChI Key: LYEWCMSRSUVRER-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a pyrazole-based amine derivative characterized by dual pyrazole rings with distinct substituents, including ethyl, fluoro, and methyl groups. The compound’s IUPAC name and molecular structure (CAS RN: 1856050-34-4) have been validated through crystallographic and spectroscopic methods, as documented in recent chemical reports .

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C12H18FN5/c1-5-18-12(13)10(8(2)16-18)6-14-11-7-15-17(4)9(11)3/h7,14H,5-6H2,1-4H3

InChI Key

LYEWCMSRSUVRER-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC2=C(N(N=C2)C)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters to form the pyrazole ring. This reaction is usually carried out under acidic or basic conditions.

    Substitution Reactions: The introduction of the ethyl, fluoro, and methyl groups is achieved through various substitution reactions. For example, the ethyl group can be introduced via alkylation using ethyl halides, while the fluoro group can be introduced through fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI).

    Coupling Reactions: The final step involves the coupling of the substituted pyrazole intermediates to form the desired compound. This can be achieved through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the fluoro group or other substituents to yield different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving pyrazole derivatives.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

(a) 3,5-Dimethyl-1H-pyrazol-4-amine (HL)

This simpler pyrazole derivative lacks the fluoro, ethyl, and additional methyl substituents present in the target compound. In copper coordination complexes (e.g., Cu-CTC1 and Cu-CTC2), HL demonstrates moderate catalytic activity in imine condensation reactions. However, the introduction of methyl groups in Cu-CTC2 (derived from HL) enhances thermal stability (up to 300°C) and chemical robustness due to steric protection of copper active sites .

(b) N-[(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

The missing substituent likely reduces steric bulk, which could lower thermal stability compared to the target compound. Such structural variations highlight the critical role of substituent positioning in modulating physicochemical properties .

Benzimidazole Derivatives

Benzimidazole derivatives (e.g., N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline) feature a fused benzene-imidazole core, contrasting with the pyrazole-amine backbone of the target compound. While benzimidazoles are renowned for antimicrobial and anticancer activities, pyrazole derivatives like the target compound may exhibit superior thermal stability due to reduced aromatic conjugation and increased substituent flexibility .

Data Table: Substituent Effects on Pyrazole Derivatives

Compound Name Substituents Key Properties Reference
Target Compound 1-Ethyl, 5-Fluoro, 3-methyl (Pyrazole 1); 1,5-dimethyl (Pyrazole 2) Hypothesized high steric hindrance, enhanced stability
3,5-Dimethyl-1H-pyrazol-4-amine (HL) 3,5-dimethyl Moderate stability; used in Cu-CTC catalysts
Cu-CTC2 Methyl-protected copper sites Thermal stability >300°C; robust catalysis
Benzimidazole B1 Benzene-imidazole core; methoxy substituent Bioactive but lower thermal resilience

Research Findings

  • Steric and Electronic Effects : The ethyl and fluorine groups in the target compound likely enhance steric shielding and electron-withdrawing effects, which could stabilize metal coordination complexes more effectively than simpler pyrazole analogs .
  • Crystallographic Insights : Tools like SHELXL and ORTEP-III have been critical in resolving hydrogen-bonding patterns and crystal packing for pyrazole derivatives, though specific data on the target compound’s crystallography remain unpublished .
  • Thermal Stability: Methyl groups in Cu-CTC2 improve stability by ~20% compared to non-methylated analogs. Extrapolating this, the target compound’s additional substituents may offer even greater stability .

Biological Activity

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole class, characterized by its complex structure and diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C13H21ClFN5C_{13}H_{21}ClFN_5, with a molecular weight of approximately 301.79 g/mol. The presence of a fluorine atom and multiple alkyl substituents enhances its chemical reactivity and biological profile.

Research indicates that this compound interacts with specific enzymes and receptors, modulating their activity to exert therapeutic effects. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CDK InhibitionPotent inhibition of CDK2 with selectivity over other kinases
AntiproliferativeSub-micromolar activity against various cancer cell lines
Apoptosis InductionInduces apoptosis in ovarian cancer cells
Enzyme InteractionModulates activity of specific enzymes involved in cell cycle

Case Studies and Research Findings

  • CDK2 Inhibition : A study demonstrated that N-[ (1 - ethyl - 5 - fluoro - 3 - methyl - 1H - pyrazol - 4 - yl) methyl] - 1,5-dimethyl - 1H - pyrazol - 4 - amine exhibited significant inhibition of CDK2, with a KiK_i value of 0.005μM0.005\mu M. This compound showed selectivity against other CDKs tested, indicating its potential as a targeted cancer therapy .
  • Antiproliferative Effects : The compound displayed antiproliferative activity against a panel of 13 cancer cell lines, with GI50GI_{50} values ranging from 0.1270.127 to 0.560μM0.560\mu M. Mechanistic studies revealed that it reduced phosphorylation of retinoblastoma protein and arrested cells in the S and G2/M phases .
  • Molecular Modeling Studies : Molecular docking studies have suggested that the compound binds effectively to the ATP-binding site of CDK2, providing insights into its inhibitory mechanisms .

Comparative Analysis with Similar Compounds

The biological activity of N-[ (1 - ethyl - 5 - fluoro - 3 - methyl - 1H - pyrazol - 4 - yl) methyl] - 1,5-dimethyl - 1H - pyrazol - 4 - amine can be compared with other structurally similar compounds:

Compound NameMolecular FormulaUnique Features
N-[ (5-fluoro - 1 , 3 - dimethyl - 1 H - pyrazol - 4 - yl) methyl] - 2-propanamineC11H15FN4Contains isopropyl group
N-[ (5-fluoro - 3 , 5 - dimethyl - 1 H - pyrazol - 4 - yl) methyl] - N-methylamineC12H18FN5Features a methylamine moiety
N-[ (1 - ethyl - 5-methyl - 1 H - pyrazol - 4 - yl) methyl] ethanamineC11H16N4Lacks fluorine substitution

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